molecular formula C15H18N2O3 B15104793 N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104793
M. Wt: 274.31 g/mol
InChI Key: LMPOQUBWISZHPC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a methoxy-substituted indole core and a cyclopropyl carboxamide side chain. The compound features:

  • 1-Methyl group at the indole nitrogen (position 1) to modulate steric and electronic properties.
  • 4,7-Dimethoxy substituents on the indole ring, which enhance solubility and influence binding interactions.
  • N-Cyclopropyl carboxamide at position 2, contributing to metabolic stability and target affinity.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-cyclopropyl-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C15H18N2O3/c1-17-11(15(18)16-9-4-5-9)8-10-12(19-2)6-7-13(20-3)14(10)17/h6-9H,4-5H2,1-3H3,(H,16,18)

InChI Key

LMPOQUBWISZHPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CC3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Indole Substituents Carboxamide Substituent Key Features
N-Cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide (Target) C₁₅H₁₇N₂O₃ 297.32* 1-methyl, 4,7-dimethoxy Cyclopropyl Enhanced solubility from methoxy groups
1-Cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole (Compound 3, ) C₁₆H₁₁F₃N₄ 340.29 5,6-difluoro, pyridinyl Benzimidazole core Fluorine substituents for PET imaging
4,7-dimethoxy-1-methyl-N-[3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide () C₂₁H₂₃N₅O₃ 393.44 1-methyl, 4,7-dimethoxy Triazolopyridinylpropyl Extended heterocyclic side chain
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-acetamide () C₂₂H₂₅FN₃O₂ 394.45 4-fluorobenzyl, indole-3-acetamide Amino-oxobutanoyl Bulky benzyl group for target specificity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 4,7-dimethoxy groups contrast with fluorine or benzyl substituents in analogs, suggesting improved aqueous solubility compared to fluorinated derivatives (e.g., Compound 3 in ) .
  • Side Chain Diversity : The cyclopropyl carboxamide offers a compact, rigid structure compared to the triazolopyridinylpropyl group in ’s compound, which may reduce metabolic degradation .
  • Core Modifications : Unlike indazole-based analogs (), the indole core in the target compound provides distinct electronic properties for receptor binding .

Functional Implications

A. Solubility and Bioavailability
  • Methoxy groups in the target compound likely enhance hydrophilicity compared to fluorinated or alkylated analogs (e.g., ’s Compound 3).
B. Metabolic Stability
  • The cyclopropyl moiety may resist oxidative metabolism better than straight-chain alkyl groups (e.g., ’s amino-oxobutanoyl), a feature critical for prolonged half-life .
C. Target Binding

    Biological Activity

    N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class. Its unique structure, featuring a cyclopropyl group and two methoxy substituents, contributes to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and analgesic properties, receptor interactions, and relevant case studies.

    Chemical Structure

    The compound's chemical formula is C13H15N1O3C_{13}H_{15}N_{1}O_{3}, with a molecular weight of approximately 233.27 g/mol. The structural components include:

    • Cyclopropyl group : Enhances pharmacological properties.
    • Methoxy groups : Located at the 4 and 7 positions of the indole ring, these groups may influence reactivity and biological interactions.

    Anti-inflammatory and Analgesic Effects

    Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It acts as an antagonist for the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain sensation. Studies have shown that this compound can inhibit inflammatory pathways and reduce pain responses in vivo, making it a candidate for therapeutic applications in pain management.

    The primary mechanism involves:

    • TRPV1 Receptor Antagonism : By inhibiting TRPV1, the compound may reduce nociceptive signaling pathways associated with pain perception.
    • Inflammatory Pathway Inhibition : The compound appears to interfere with various inflammatory mediators, potentially reducing cytokine production and subsequent inflammatory responses.

    In Vivo Studies

    In animal models, this compound has demonstrated:

    • Reduction in Pain Responses : Inflammatory pain models showed decreased sensitivity to painful stimuli when treated with this compound.
    • Lowered Inflammatory Markers : Significant reductions in pro-inflammatory cytokines were observed in treated subjects compared to controls.

    Comparative Analysis

    A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

    Compound NameStructural FeaturesUnique Characteristics
    This compoundIndole core with cyclopropyl groupEnhanced TRPV1 antagonism
    4,7-Dimethoxy-1-methyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamideIndole core with pyridine moietyPotential COX enzyme inhibition
    N-cyclopropyl-4-methoxy-1-methyl-1H-indole-2-carboxamideIndole core with single methoxyLacks dual methoxy benefits

    This table illustrates how the presence of both methoxy groups and the cyclopropyl structure contribute to its distinct biological activity compared to other similar compounds .

    Q & A

    Basic: What are the standard synthetic protocols for preparing N-cyclopropyl-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide and its analogs?

    Methodological Answer:
    Synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines under activating conditions. For example:

    • Step 1: Prepare the indole-2-carboxylic acid scaffold (e.g., via formylation of indole followed by oxidation; see Scheme 2 in for analogous reactions).
    • Step 2: Activate the carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base (as detailed in ).
    • Step 3: React with cyclopropylamine under controlled temperature (0–5°C to 25–30°C) to form the carboxamide bond.
    • Purification: Use column chromatography (e.g., cyclohexane/ethyl acetate gradients) and verify purity via TLC and HPLC ( ).

    Basic: How are structural and purity characteristics validated for this compound?

    Methodological Answer:

    • Spectroscopy:
      • 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at C4/C7, cyclopropylamide at C2; see for analogous indole carboxamide assignments).
      • IR to identify functional groups (e.g., carbonyl stretching at ~1666 cm⁻¹ for carboxamide; ).
    • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ matching calculated values; ).
    • Elemental Analysis: Confirm C/H/N composition within 0.5% of theoretical values ( ).

    Advanced: How can conflicting yield data in similar carboxamide syntheses (e.g., 30% vs. 98%) be resolved experimentally?

    Methodological Answer:

    • Parameter Optimization:
      • Vary reaction time, temperature, and stoichiometry (e.g., shows yield variations with reagent ratios).
      • Test alternative coupling agents (e.g., HATU vs. TBTU) or solvents (DMSO vs. DMF; ).
    • Byproduct Analysis: Use LC-MS or preparative TLC to identify side products (e.g., unreacted starting materials or hydrolysis byproducts).
    • Kinetic Studies: Monitor reaction progress via in-situ NMR or HPLC to pinpoint bottlenecks ( ).

    Advanced: What strategies are recommended for determining the compound’s physicochemical properties (e.g., solubility, logP) given limited data?

    Methodological Answer:

    • Experimental Approaches:
      • Solubility: Use shake-flask method in buffers (pH 1–7.4) and organic solvents ( lacks data but suggests standardized protocols).
      • logP: Employ HPLC-based methods with a C18 column and reference standards ( discusses PubChem-derived data but recommends lab validation).
    • Computational Tools: Predict properties via software like MarvinSketch or ACD/Labs using fragment-based contributions.

    Advanced: How can researchers design assays to evaluate biological activity against Mycobacterium species?

    Methodological Answer:

    • In Vitro Assays:
      • Microplate Alamar Blue Assay: Test growth inhibition of M. tuberculosis H37Rv at varying concentrations (2–128 µg/mL; see for analogous indole carboxamide testing).
      • Cytotoxicity Screening: Use Vero or HepG2 cells to assess selectivity indices (IC50 vs. MIC).
    • Mechanistic Studies:
      • Target Identification: Perform whole-genome sequencing of resistant mutants to identify putative targets (e.g., membrane transporters or enzymes).
      • Molecular Docking: Model interactions with mycobacterial proteins (e.g., InhA or DprE1) using Schrödinger Suite or AutoDock ( implies target engagement but lacks specifics).

    Advanced: What analytical methods are suitable for resolving discrepancies in toxicological classification?

    Methodological Answer:

    • In Silico Tools: Use ProTox-II or Derek Nexus to predict toxicity endpoints (e.g., mutagenicity, hepatotoxicity).
    • In Vitro Assays:
      • Ames Test: Assess mutagenicity with Salmonella strains ( notes no IARC/OSHA carcinogenicity flags but recommends validation).
      • hERG Binding Assay: Screen for cardiotoxicity risks via patch-clamp or fluorescence-based platforms.
    • In Vivo Studies: Conduct acute toxicity trials in rodent models (OECD 423 guidelines) to establish LD50 and NOAEL.

    Advanced: How can reaction byproducts or degradation products be characterized to improve synthetic efficiency?

    Methodological Answer:

    • LC-HRMS/MS: Identify byproducts via fragmentation patterns (e.g., demethylation or cyclopropane ring opening; highlights similar degradation pathways).
    • Isolation Techniques: Use preparative HPLC or crystallization to isolate impurities for structural elucidation (X-ray crystallography if feasible; ).
    • Mechanistic Probes: Add radical scavengers (e.g., BHT) or isotopic labeling to trace degradation pathways.

    Basic: What safety protocols are essential when handling this compound in the lab?

    Methodological Answer:

    • PPE: Wear nitrile gloves, lab coats, and P95 respirators ().
    • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM, acetic acid; ).
    • Waste Management: Neutralize acidic/basic waste before disposal and avoid drain release ( ).

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